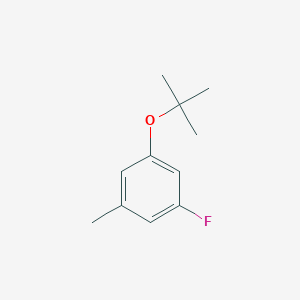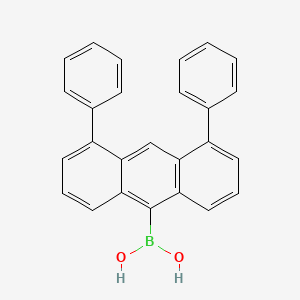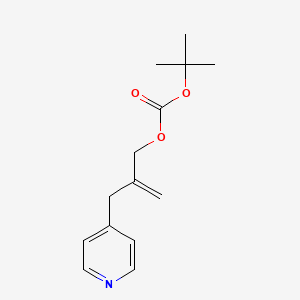![molecular formula C11H16O4 B13704086 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid](/img/structure/B13704086.png)
5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Methoxycarbonyl)bicyclo[222]octane-2-carboxylic Acid is a bicyclic compound with a unique structure that includes a methoxycarbonyl group and a carboxylic acid group
Métodos De Preparación
The synthesis of 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid typically involves the use of specific reagents and conditions to achieve the desired structure. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions . This process allows for the preparation of the compound in good yields with excellent enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications across different fields:
Mecanismo De Acción
The mechanism by which 5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems.
Comparación Con Compuestos Similares
5-(Methoxycarbonyl)bicyclo[2.2.2]octane-2-carboxylic Acid can be compared with other similar compounds, such as 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid . While both compounds share a bicyclic structure and methoxycarbonyl group, their positions and specific chemical properties differ, leading to unique reactivity and applications. Other similar compounds include bicyclo[2.2.2]octane-1,4-dicarboxylic acid and bicyclo[2.2.2]octane-2-carboxylic acid .
By understanding the unique properties and potential applications of this compound, researchers can continue to explore its uses in various scientific and industrial fields.
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
5-methoxycarbonylbicyclo[2.2.2]octane-2-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-15-11(14)9-5-6-2-3-7(9)4-8(6)10(12)13/h6-9H,2-5H2,1H3,(H,12,13) |
Clave InChI |
HSIGMURNNFKMSF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC2CCC1CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)



![N-[4-Oxo-2-(2H-tetrazol-5-yl)-4H-chromen-8-yl]benzamide](/img/structure/B13704030.png)

![(E)-4-[1-(4-Hydroxyphenyl)-2-phenyl-1-buten-1-yl]phenyl Pivalate](/img/structure/B13704049.png)





![(4aR,6R,7R,8S,8aS)-7,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl 2,2,2-Trichloroacetimidate](/img/structure/B13704080.png)

